molecular formula C11H18N2 B587585 2-(1-Amino-3-methylbutyl)aniline CAS No. 1246816-03-4

2-(1-Amino-3-methylbutyl)aniline

Cat. No.: B587585
CAS No.: 1246816-03-4
M. Wt: 178.279
InChI Key: SDYJLRMNAPWVII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Amino-3-methylbutyl)aniline is an organic compound with the molecular formula C11H18N2. It is an aniline derivative where the amino group is substituted with a 1-amino-3-methylbutyl group. This compound is used as an intermediate in the preparation of various chemical derivatives and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-3-methylbutyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-nitroaniline with 3-methylbutylamine under reducing conditions. The nitro group is reduced to an amino group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, purification through distillation or crystallization, and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-3-methylbutyl)aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

2-(1-Amino-3-methylbutyl)aniline has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(1-Amino-3-methylbutyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

    Aniline: The parent compound with a simple amino group attached to a benzene ring.

    2-Methylbutylamine: A primary amine with a similar alkyl chain structure.

    N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom

Uniqueness

2-(1-Amino-3-methylbutyl)aniline is unique due to the presence of both an aromatic ring and a branched alkyl chain with an amino group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(1-amino-3-methylbutyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-8(2)7-11(13)9-5-3-4-6-10(9)12/h3-6,8,11H,7,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYJLRMNAPWVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747009
Record name 2-(1-Amino-3-methylbutyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54393-21-4
Record name 2-(1-Amino-3-methylbutyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.